An In-depth Technical Guide to the Core Basic Properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Core Basic Properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of related biological pathways.
Core Physicochemical Properties
7-Methyl-1,2,3,4-tetrahydroisoquinoline, a derivative of the tetrahydroisoquinoline scaffold, possesses properties that are crucial for its potential pharmacological applications. While experimental data for this specific compound is limited in publicly available literature, predicted values and data for the parent compound and its hydrochloride salt provide valuable insights.
Data Summary
The following table summarizes the available quantitative data for 7-Methyl-1,2,3,4-tetrahydroisoquinoline and its related compounds.
| Property | 7-Methyl-1,2,3,4-tetrahydroisoquinoline | 7-Methyl-1,2,3,4-tetrahydroisoquinoline HCl | 1,2,3,4-tetrahydroisoquinoline (Parent Compound) |
| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₄ClN | C₉H₁₁N[2] |
| Molecular Weight | 147.22 g/mol [1] | 183.67 g/mol | 133.19 g/mol [2] |
| pKa (Predicted) | 9.96 ± 0.20 | Not Available | 9.66 ± 0.20[3] |
| logP (Predicted) | 1.9[1] | Not Available | 1.6[2] |
| Melting Point | Not Available | 224-226 °C | < -15 °C[2] |
| Water Solubility | Not Available | Not Available | 20 g/L at 20°C[3] |
| Physical State | Solid (predicted) | Solid | Liquid[2] |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are standard protocols that can be employed for 7-Methyl-1,2,3,4-tetrahydroisoquinoline.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
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Preparation of the Analyte Solution: A precise amount of 7-Methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration is usually in the range of 0.01 to 0.1 M.
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Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. The solution is placed in a thermostatted vessel to maintain a constant temperature.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the basic compound.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which affects its ability to cross biological membranes.
Methodology:
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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Compound Distribution: A known amount of 7-Methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.
Methodology:
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Sample Preparation: An excess amount of solid 7-Methyl-1,2,3,4-tetrahydroisoquinoline is added to a known volume of water or a buffer of a specific pH in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.
Determination of Melting Point (Capillary Method)
The melting point is a crucial physical property for the identification and purity assessment of a solid compound.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 7-Methyl-1,2,3,4-tetrahydroisoquinoline is packed into a capillary tube, which is sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the compound.
Biological Context and Signaling Pathways
Tetrahydroisoquinoline and its derivatives are known to exhibit a range of biological activities, particularly within the central nervous system. While specific signaling pathways for 7-Methyl-1,2,3,4-tetrahydroisoquinoline are not well-documented, the known mechanisms of closely related analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provide a strong basis for its potential biological effects. These compounds are often implicated in neuroprotection and have been studied in the context of neurodegenerative diseases like Parkinson's disease.
The potential neuroprotective mechanisms of tetrahydroisoquinolines are multifaceted and are thought to involve:
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Monoamine Oxidase (MAO) Inhibition: Some tetrahydroisoquinolines can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which may be beneficial in conditions characterized by dopaminergic neuron loss.
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Antioxidant Activity: These compounds may act as free radical scavengers, protecting neurons from oxidative stress, a key factor in neurodegeneration.
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Antagonism of the Glutamatergic System: Overactivation of the glutamatergic system can lead to excitotoxicity and neuronal cell death. Certain tetrahydroisoquinolines may offer protection by antagonizing NMDA receptors.
Visualizing Potential Neuroprotective Mechanisms
The following diagram illustrates the potential interplay of these neuroprotective mechanisms.
Experimental Workflow for Property Determination
The logical flow for experimentally characterizing the basic properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline is depicted in the following workflow diagram.
